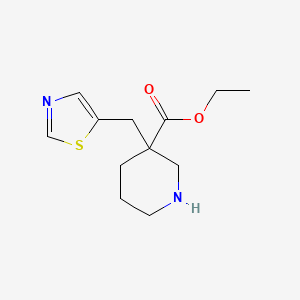
Methyl Carboxylate 6PPD-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Carboxylate 6PPD-quinone is a derivative of the antioxidant compound N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD), which is widely used in rubber products, particularly in tires. This compound is formed through the oxidation of 6PPD and has been identified as a significant environmental pollutant due to its high toxicity to aquatic organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl Carboxylate 6PPD-quinone is synthesized through the oxidation of 6PPD in the presence of ozone or other reactive oxygen species. The reaction typically involves the exposure of 6PPD to an oxidative environment, leading to the formation of the quinone structure .
Industrial Production Methods: The industrial production of this compound involves the controlled oxidation of 6PPD during the manufacturing process of rubber products. This process ensures the formation of the quinone derivative, which is then isolated and purified for further use .
Análisis De Reacciones Químicas
Types of Reactions: Methyl Carboxylate 6PPD-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound is formed through the oxidation of 6PPD.
Reduction: It can be reduced back to its precursor under specific conditions.
Substitution: The quinone structure allows for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Ozone, hydrogen peroxide, and other reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound.
Reduction: Conversion back to 6PPD.
Substitution: Formation of various substituted quinone derivatives.
Aplicaciones Científicas De Investigación
Methyl Carboxylate 6PPD-quinone has several scientific research applications, including:
Environmental Chemistry: Studying its impact as a pollutant in aquatic environments.
Toxicology: Investigating its toxic effects on various organisms, particularly aquatic species.
Analytical Chemistry: Developing methods for detecting and quantifying the compound in environmental samples.
Industrial Applications: Exploring its role in the degradation of rubber products and its potential use in developing more sustainable materials
Mecanismo De Acción
The mechanism of action of Methyl Carboxylate 6PPD-quinone involves its interaction with biological molecules, leading to oxidative stress and cellular damage. The compound targets various molecular pathways, including those involved in cellular respiration and antioxidant defense mechanisms. The formation of reactive oxygen species and subsequent oxidative damage is a key aspect of its toxic effects .
Comparación Con Compuestos Similares
6PPD: The precursor to Methyl Carboxylate 6PPD-quinone, widely used as an antioxidant in rubber products.
1,3-Diphenylguanidine: Another compound used in tire manufacturing with similar environmental concerns.
Comparison: this compound is unique due to its high toxicity and stability in the environment compared to its precursor 6PPD. While both compounds are used in the rubber industry, the quinone derivative poses a greater environmental risk due to its persistence and toxic effects on aquatic life .
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
methyl 3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)10-13(3)21-18-16(23)11-15(19(24)17(18)20(25)26-4)22-14-8-6-5-7-9-14/h5-9,11-13,22,24H,10H2,1-4H3 |
Clave InChI |
GERKAAFRDQLKCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)OC)O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



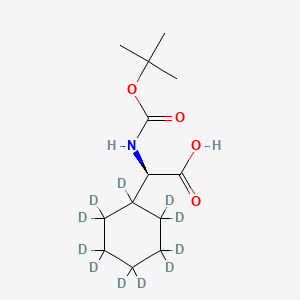
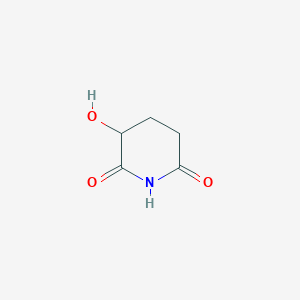

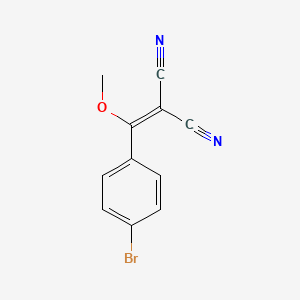
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
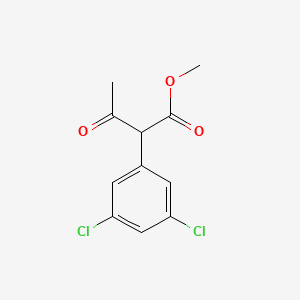
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
